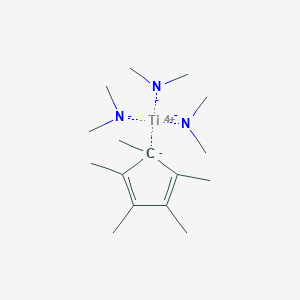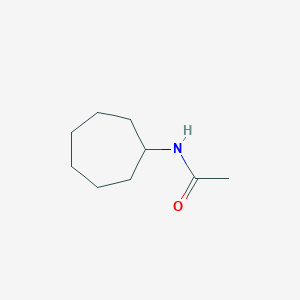
N-cycloheptylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptylacetamide is an organic compound with the molecular formula C10H19NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cycloheptylacetamide can be synthesized through the reaction of cycloheptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:
[ \text{Cycloheptylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Cycloheptylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylacetamide: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentylacetamide: Contains a cyclopentyl group instead of a cycloheptyl group.
N-cyclooctylacetamide: Contains a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptylacetamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger rings. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-cycloheptylacetamide |
InChI |
InChI=1S/C9H17NO/c1-8(11)10-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H,10,11) |
InChI Key |
FYNKKHMKYVUNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


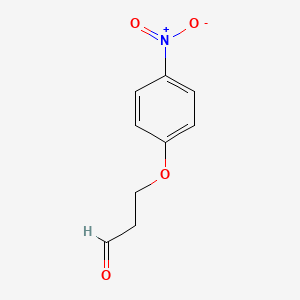
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
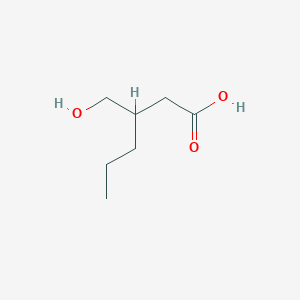
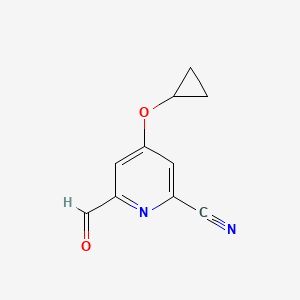
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
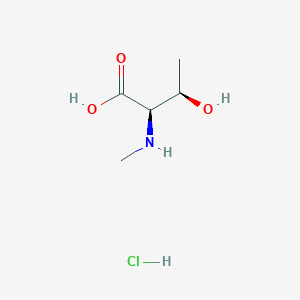

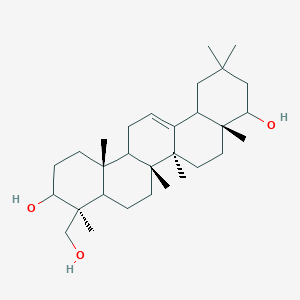
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
